![molecular formula C16H15NO2S B14678475 (6aR,9R)-7-Methyl-6a,7,8,9-tetrahydro-6H-[1]benzothieno[4,3-fg]quinoline-9-carboxylic acid CAS No. 30810-91-4](/img/structure/B14678475.png)
(6aR,9R)-7-Methyl-6a,7,8,9-tetrahydro-6H-[1]benzothieno[4,3-fg]quinoline-9-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6aR,9R)-7-Methyl-6a,7,8,9-tetrahydro-6H-1benzothieno[4,3-fg]quinoline-9-carboxylic acid is a complex organic compound with a unique structure that includes a benzothienoquinoline core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6aR,9R)-7-Methyl-6a,7,8,9-tetrahydro-6H-1benzothieno[4,3-fg]quinoline-9-carboxylic acid typically involves multiple steps, including the formation of the benzothienoquinoline core and subsequent functionalization. Common synthetic routes may involve cyclization reactions, Friedel-Crafts acylation, and various condensation reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of the compound while maintaining consistency in quality.
Análisis De Reacciones Químicas
Types of Reactions
(6aR,9R)-7-Methyl-6a,7,8,9-tetrahydro-6H-1benzothieno[4,3-fg]quinoline-9-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a critical role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroquinoline derivatives with different functional groups.
Aplicaciones Científicas De Investigación
(6aR,9R)-7-Methyl-6a,7,8,9-tetrahydro-6H-1benzothieno[4,3-fg]quinoline-9-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (6aR,9R)-7-Methyl-6a,7,8,9-tetrahydro-6H-1benzothieno[4,3-fg]quinoline-9-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline derivatives: These compounds share a similar core structure and exhibit comparable chemical properties.
Benzothiophene derivatives: These compounds also have a benzothiophene core and are studied for their biological activities.
Uniqueness
(6aR,9R)-7-Methyl-6a,7,8,9-tetrahydro-6H-1benzothieno[4,3-fg]quinoline-9-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
30810-91-4 |
|---|---|
Fórmula molecular |
C16H15NO2S |
Peso molecular |
285.4 g/mol |
Nombre IUPAC |
(4R,7R)-6-methyl-11-thia-6-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),2,9,12,14-pentaene-4-carboxylic acid |
InChI |
InChI=1S/C16H15NO2S/c1-17-7-9(16(18)19)5-12-11-3-2-4-14-15(11)10(8-20-14)6-13(12)17/h2-5,8-9,13H,6-7H2,1H3,(H,18,19)/t9-,13-/m1/s1 |
Clave InChI |
ANYFTOINJBIPOI-NOZJJQNGSA-N |
SMILES isomérico |
CN1C[C@@H](C=C2[C@H]1CC3=CSC4=CC=CC2=C34)C(=O)O |
SMILES canónico |
CN1CC(C=C2C1CC3=CSC4=CC=CC2=C34)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


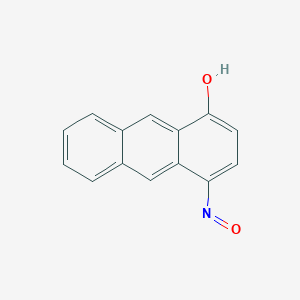
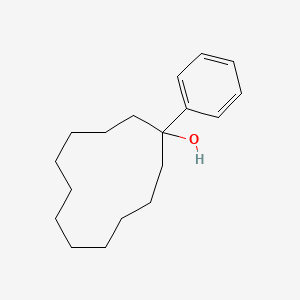

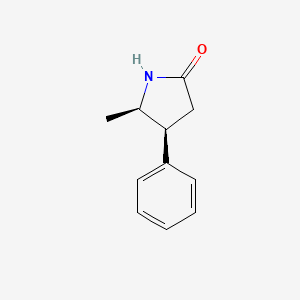
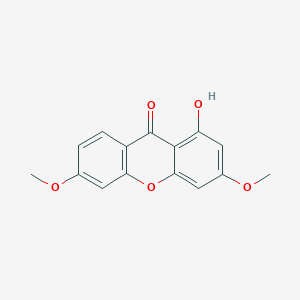
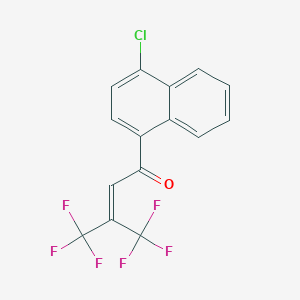
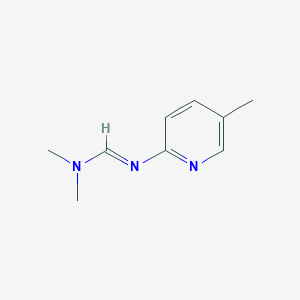
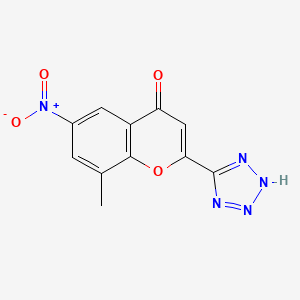


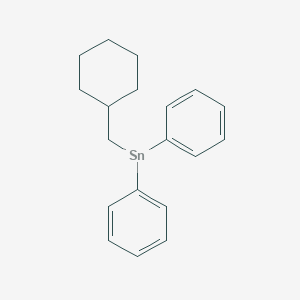
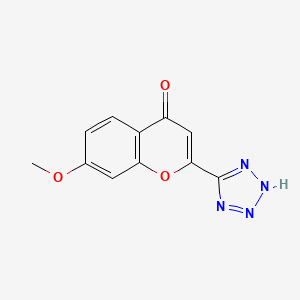
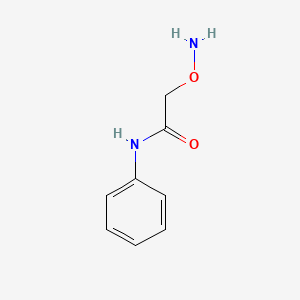
![(1S,2R,10S,13S,14R,17R)-13-hydroxy-10,14-dimethyl-5-propan-2-yl-3,6,16-trioxapentacyclo[8.6.1.02,4.04,9.014,17]heptadec-8-ene-7,15-dione](/img/structure/B14678474.png)
